
Picrasidina J
Descripción general
Descripción
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a heterocyclic compound belonging to the indole family. It is a natural product found in the plant Picrasma quassioides . The compound has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . Its structure includes a pyridoindole core with an ethyl group at position 1, a methoxy group at position 4, and a hydroxyl group at position 8.
Aplicaciones Científicas De Investigación
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Picrasidine J, also known as 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol or 9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-, is a dimeric β-carboline-type alkaloid isolated from the southern Asian plant Picrasma quassioides . This compound has been shown to have significant effects on certain types of cancer, particularly head and neck squamous cell carcinoma (HNSCC) .
Target of Action
The primary target of Picrasidine J is the serine protease KLK-10 . This enzyme plays a crucial role in the metastasis of HNSCC, and Picrasidine J has been shown to significantly reduce its expression .
Mode of Action
Picrasidine J interacts with its targets in a way that inhibits the epithelial-mesenchymal transition (EMT) process, a key mechanism in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . These changes result in a significant inhibition of HNSCC cell motility, migration, and invasion .
Biochemical Pathways
The compound’s action affects the MAPK signaling pathway . It reduces the phosphorylation of ERK, a key protein in this pathway . This disruption of the MAPK signaling pathway is one of the key mechanisms by which Picrasidine J inhibits HNSCC metastasis .
Result of Action
The result of Picrasidine J’s action is a significant inhibition of HNSCC cell motility, migration, and invasion . This suggests that it could potentially be used clinically to prevent the distant metastasis and progression of HNSCC .
Análisis Bioquímico
Biochemical Properties
Picrasidine J has been shown to interact with various biomolecules, playing a significant role in biochemical reactions . It inhibits the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail . Moreover, Picrasidine J reduces the expression of the serine protease KLK-10 .
Cellular Effects
Picrasidine J has been found to significantly inhibit the motility, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Picrasidine J exerts its effects through binding interactions with biomolecules and changes in gene expression . It reduces the phosphorylation of ERK, a key protein in the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
It has been observed that Picrasidine J significantly inhibits HNSCC cell motility, migration, and invasion in a dose-dependent manner .
Métodos De Preparación
The synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods typically involve multi-step synthesis starting from simpler organic molecules, followed by purification processes to achieve high purity levels.
Análisis De Reacciones Químicas
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring, especially at the methoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be compared with other indole derivatives such as:
1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: This compound has a vinyl group instead of an ethyl group at position 1.
1-Methyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: This derivative has a methyl group at position 1.
4-Methoxy-1-vinyl-9H-beta-carbolin-8-ol: Similar to 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, but with a different core structure.
The uniqueness of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUNKSTECWQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Picrasidine J in inhibiting HNSCC metastasis?
A1: While the exact molecular target of Picrasidine J remains unknown, research suggests it exerts its anti-metastatic effects by influencing several key processes:
- Epithelial-Mesenchymal Transition (EMT) Inhibition: Picrasidine J disrupts EMT, a process crucial for cancer cell invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers like beta-catenin and Snail. []
- KLK-10 Suppression: Picrasidine J reduces the expression of KLK-10, a serine protease implicated in cancer progression and metastasis. []
- ERK Pathway Modulation: The compound appears to affect the Extracellular signal-Regulated Kinase (ERK) signaling pathway by reducing ERK phosphorylation, potentially disrupting downstream events crucial for tumor cell survival, proliferation, and metastasis. []
Q2: What is the structural characterization of Picrasidine J?
A2: The provided research articles offer partial structural information:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




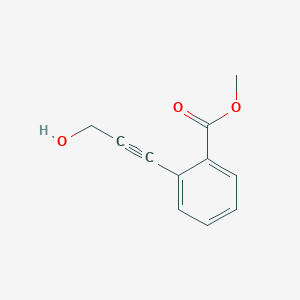
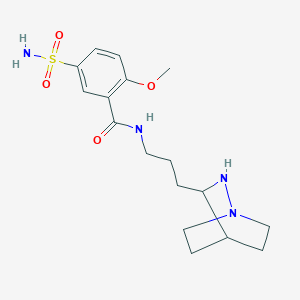

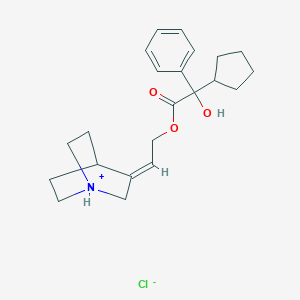

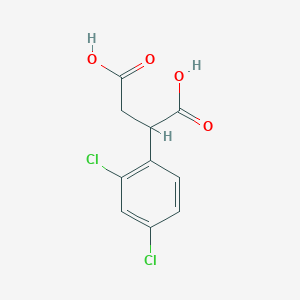
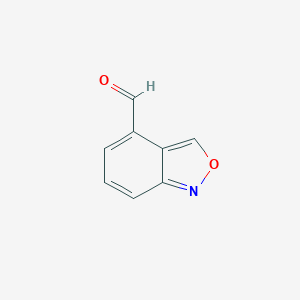
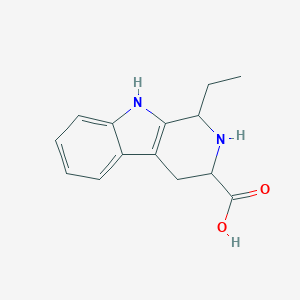


![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)

